molecular formula C12H26N2 B262057 N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine

Katalognummer B262057
Molekulargewicht: 198.35 g/mol
InChI-Schlüssel: XDQOFEVLEOMQTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine, also known as CX516, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. CX516 has been extensively studied for its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia.

Wirkmechanismus

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine acts as a positive allosteric modulator of AMPA receptors, which means that it enhances their activity without directly binding to the receptor. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, known as the modulatory site. By binding to this site, this compound increases the affinity of the receptor for glutamate, thereby enhancing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its modulation of AMPA receptors. By enhancing the activity of these receptors, this compound increases the strength and duration of synaptic transmission, which is thought to underlie its cognitive-enhancing effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine for lab experiments is its selectivity for AMPA receptors, which allows for the precise modulation of these receptors without affecting other neurotransmitter systems. Additionally, this compound has a relatively long half-life, which makes it suitable for chronic dosing studies. However, one limitation of this compound is its poor solubility in water, which can complicate its administration and formulation.

Zukünftige Richtungen

There are several potential future directions for research on N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine. One area of interest is the development of more potent and selective allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and synaptic plasticity. Finally, the use of this compound in combination with other cognitive-enhancing agents, such as cholinesterase inhibitors or NMDA receptor antagonists, could provide synergistic effects and improved therapeutic outcomes.

Synthesemethoden

The synthesis of N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine involves the reaction of cyclohexylmethylamine with 3-(dimethylamino)propyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that this compound enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the neurotransmitter that activates them. In vivo studies have demonstrated that this compound improves cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Eigenschaften

Molekularformel

C12H26N2

Molekulargewicht

198.35 g/mol

IUPAC-Name

N-(cyclohexylmethyl)-N//',N//'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h12-13H,3-11H2,1-2H3

InChI-Schlüssel

XDQOFEVLEOMQTJ-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1CCCCC1

Kanonische SMILES

CN(C)CCCNCC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.